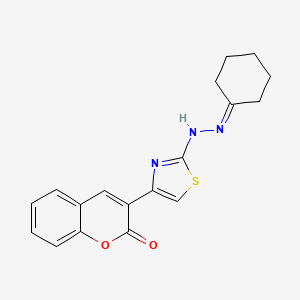![molecular formula C19H21NO2 B2582727 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone CAS No. 179018-53-2](/img/structure/B2582727.png)
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone is an organic compound that features a benzophenone core with a pyrrolidinyl ethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone typically involves the reaction of 4-hydroxybenzophenone with 2-(1-pyrrolidinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzophenone core or the pyrrolidinyl ethoxy substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific properties, such as photostability and electronic characteristics.
Wirkmechanismus
The mechanism of action of 4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the benzophenone core can participate in π-π stacking interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(Piperidin-1-yl)ethoxy]benzophenone: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
4-[2-(Morpholin-1-yl)ethoxy]benzophenone: Contains a morpholinyl group, offering different electronic and steric properties.
4-[2-(1-Pyrrolidinyl)ethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of a benzophenone core.
Uniqueness
4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone is unique due to the combination of its benzophenone core and pyrrolidinyl ethoxy substituent, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in chemistry, biology, and materials science.
Eigenschaften
IUPAC Name |
phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(16-6-2-1-3-7-16)17-8-10-18(11-9-17)22-15-14-20-12-4-5-13-20/h1-3,6-11H,4-5,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZKEEUKXJSGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid](/img/structure/B2582646.png)
![6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2582647.png)
![3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2582650.png)
![N-benzyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582652.png)
![Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate](/img/structure/B2582653.png)



![2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2582657.png)

![(2E,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2582663.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2582664.png)

